molecular formula C11H11NS B158236 2-Methyl-prop-1-enyl-benzothiazole CAS No. 1628-61-1

2-Methyl-prop-1-enyl-benzothiazole

Cat. No. B158236
CAS RN: 1628-61-1
M. Wt: 189.28 g/mol
InChI Key: VSTRENQRHHEUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-prop-1-enyl-benzothiazole, also known as Musk T, is a synthetic fragrance compound commonly used in the perfume industry. It is a pale yellow liquid with a strong, musky odor. Despite its widespread use, there is limited information available on its synthesis, mechanism of action, and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Methyl-prop-1-enyl-benzothiazole is not well understood. However, it is believed to interact with olfactory receptors in the nose, resulting in the perception of a musky odor.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Methyl-prop-1-enyl-benzothiazole. However, studies have shown that exposure to synthetic musk compounds, including 2-Methyl-prop-1-enyl-benzothiazole, may have endocrine-disrupting effects. Additionally, some studies have suggested that exposure to synthetic musk compounds may be associated with adverse reproductive and developmental effects.

Advantages And Limitations For Lab Experiments

2-Methyl-prop-1-enyl-benzothiazole has several advantages and limitations for use in lab experiments. Its strong musky odor makes it a useful reference compound for investigating the environmental impact of synthetic musk compounds. However, its limited availability and potential health effects may limit its use in certain experiments.

Future Directions

There are several future directions for research related to 2-Methyl-prop-1-enyl-benzothiazole. Further studies are needed to understand its mechanism of action and potential health effects. Additionally, research is needed to develop alternative fragrances that are less harmful to human health and the environment. Finally, studies investigating the environmental impact of synthetic musk compounds, including 2-Methyl-prop-1-enyl-benzothiazole, are needed to better understand their potential impact on ecosystems.

Synthesis Methods

The synthesis of 2-Methyl-prop-1-enyl-benzothiazole involves the reaction of 2-methyl-3-buten-2-ol with 2-mercaptobenzothiazole in the presence of an acid catalyst. This reaction results in the formation of 2-Methyl-prop-1-enyl-benzothiazole, which can be purified through distillation or chromatography.

Scientific Research Applications

2-Methyl-prop-1-enyl-benzothiazole has been the subject of several scientific studies due to its widespread use in the fragrance industry. It has been used as a reference compound in studies investigating the environmental impact of synthetic musk compounds. Additionally, it has been used in studies investigating the toxicity and potential health effects of fragrance compounds.

properties

CAS RN

1628-61-1

Product Name

2-Methyl-prop-1-enyl-benzothiazole

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)-1,3-benzothiazole

InChI

InChI=1S/C11H11NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-7H,1-2H3

InChI Key

VSTRENQRHHEUJJ-UHFFFAOYSA-N

SMILES

CC(=CC1=NC2=CC=CC=C2S1)C

Canonical SMILES

CC(=CC1=NC2=CC=CC=C2S1)C

synonyms

Benzothiazole, 2-(2-methyl-1-propenyl)- (9CI)

Origin of Product

United States

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